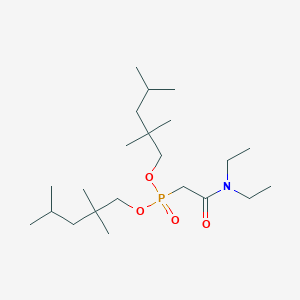
Bis(2,2,4-trimethylpentyl) (2-(diethylamino)-2-oxoethyl)phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2,2,4-trimethylpentyl) 2-(diethylamino)-2-oxoethylphosphonate is a chemical compound known for its unique structure and properties. It is used in various industrial and scientific applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(2,2,4-trimethylpentyl) 2-(diethylamino)-2-oxoethylphosphonate typically involves the reaction of 2,2,4-trimethylpentanol with diethylaminoethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of bis(2,2,4-trimethylpentyl) 2-(diethylamino)-2-oxoethylphosphonate is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Bis(2,2,4-trimethylpentyl) 2-(diethylamino)-2-oxoethylphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions with nucleophiles such as amines and alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of phosphonic acid derivatives.
Reduction: Formation of phosphine derivatives.
Substitution: Formation of substituted phosphonates.
Scientific Research Applications
Bis(2,2,4-trimethylpentyl) 2-(diethylamino)-2-oxoethylphosphonate is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and catalysis.
Biology: In the study of enzyme inhibition and protein interactions.
Medicine: As a potential drug candidate for the treatment of certain diseases.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of bis(2,2,4-trimethylpentyl) 2-(diethylamino)-2-oxoethylphosphonate involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and catalysis. This interaction can lead to various biological effects, depending on the specific enzyme or protein targeted.
Comparison with Similar Compounds
Similar Compounds
- Bis(2,4,4-trimethylpentyl)phosphinic acid
- Bis(2-ethylhexyl)phosphonate
- Diisooctylthiophosphinic acid
Uniqueness
Bis(2,2,4-trimethylpentyl) 2-(diethylamino)-2-oxoethylphosphonate is unique due to its specific structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers better stability and reactivity, making it suitable for a wider range of applications in scientific research and industry.
Properties
Molecular Formula |
C22H46NO4P |
|---|---|
Molecular Weight |
419.6 g/mol |
IUPAC Name |
2-[bis(2,2,4-trimethylpentoxy)phosphoryl]-N,N-diethylacetamide |
InChI |
InChI=1S/C22H46NO4P/c1-11-23(12-2)20(24)15-28(25,26-16-21(7,8)13-18(3)4)27-17-22(9,10)14-19(5)6/h18-19H,11-17H2,1-10H3 |
InChI Key |
SFDQTTRZERGJCY-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)CP(=O)(OCC(C)(C)CC(C)C)OCC(C)(C)CC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















